molecular formula C10H9Cl2N3O4 B13386016 Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate

Cat. No.: B13386016
M. Wt: 306.10 g/mol
InChI Key: ALNGIPRGCSMJCK-ZROIWOOFSA-N
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Description

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate is an organic compound with a complex structure It is characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, as well as a hydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-chloro-2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazono linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: Amino derivatives.

    Oxidation: Azo compounds.

Scientific Research Applications

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The presence of the nitro and chloro groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazono group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • Ethyl 4-chloro-2-(2-nitrophenyl)hydrazono-3-oxobutanoate

Uniqueness

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and nitro groups, along with the hydrazono linkage, makes it a versatile compound for various chemical transformations and research applications.

Biological Activity

Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, with the CAS number 112091-27-7, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.

The molecular formula of this compound is C₁₀H₉Cl₂N₃O₄, with a molecular weight of 306.11 g/mol. It has a melting point of 104-105 °C, indicating its stability at room temperature .

PropertyValue
Molecular FormulaC₁₀H₉Cl₂N₃O₄
Molecular Weight306.11 g/mol
Melting Point104-105 °C
CAS Number112091-27-7

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL, highlighting their effectiveness in inhibiting bacterial growth .

Table: Antimicrobial Efficacy of Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.23Pseudomonas aeruginosa

Cytotoxic Effects

In addition to antimicrobial activity, the compound's cytotoxic effects have been assessed in various cancer cell lines. The compound was tested against several human cancer cell lines, revealing IC50 values that suggest moderate to high cytotoxicity. For instance, one study reported an IC50 value of approximately 1.61 µg/mL against the A-431 epidermoid carcinoma cell line, indicating its potential as an anticancer agent .

Table: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
A-4311.61
HT29<1.98

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
  • Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications to the hydrazone moiety can enhance biological activity, suggesting avenues for developing more potent derivatives .
  • Comparative Studies : When compared to standard antibiotics and anticancer agents, this compound displayed comparable or superior activity against certain strains and cell lines, warranting further exploration in drug development .

Properties

Molecular Formula

C10H9Cl2N3O4

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9-

InChI Key

ALNGIPRGCSMJCK-ZROIWOOFSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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